4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine
Beschreibung
This compound features a 2,6-dimethoxypyrimidine core linked via a piperazine ring to a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl sulfonyl group. Its molecular formula is C₁₉H₂₁N₅O₆S, with a molecular weight of 471.47 g/mol (calculated).
Eigenschaften
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6S/c1-25-17-12-16(19-18(20-17)26-2)21-5-7-22(8-6-21)29(23,24)13-3-4-14-15(11-13)28-10-9-27-14/h3-4,11-12H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFCQCCSBQGDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, or van der waals forces. These interactions can induce conformational changes in the target, altering its activity.
Biochemical Pathways
Given the structural features of the compound, it may be involved in pathways related to signal transduction, protein synthesis, or cellular metabolism
Pharmacokinetics
Its solubility, permeability, and stability will influence its absorption and distribution within the body. The compound’s metabolism and excretion will determine its bioavailability and half-life. More research is needed to understand these properties and their impact on the compound’s pharmacokinetics.
Result of Action
Depending on its targets and mode of action, it could potentially alter cellular processes, induce or inhibit signal transduction pathways, or modulate the activity of specific enzymes
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and function. Interactions with other molecules could either enhance or inhibit its activity.
Biologische Aktivität
The compound 4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies, including enzyme inhibition, antitumor effects, and antimicrobial properties.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with sulfonyl chlorides and subsequent derivatization with piperazine and dimethoxypyrimidine moieties. The structural formula can be represented as follows:
Enzyme Inhibition
Recent studies have shown that derivatives of the 2,3-dihydrobenzo[b][1,4]dioxin structure exhibit significant enzyme inhibitory activities. For instance:
- The synthesis of sulfonamides derived from 2,3-dihydrobenzo[b][1,4]dioxin was evaluated for their potential to inhibit α-glucosidase and acetylcholinesterase enzymes. These enzymes are critical in managing conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) respectively. The results indicated that certain derivatives displayed promising inhibitory effects against these enzymes .
Antitumor Activity
The antitumor properties of compounds containing the pyrimidine moiety have been extensively studied:
- A related study investigated the antineoplastic action of 4-amino-pyrimidine derivatives encapsulated in liposomes. The encapsulated form showed a significant reduction in cell viability in HeLa cells (75.91% reduction at 20 μg/mL) and demonstrated effective tumor inhibition rates in vivo .
- Another study highlighted that compounds derived from similar structures exhibited cytotoxic effects against various cancer cell lines, including breast cancer and non-small cell lung cancer .
Antimicrobial Activity
The antimicrobial potential of compounds incorporating the 2,3-dihydrobenzo[b][1,4]dioxin structure has also been explored:
- Research identified a series of DprE1 inhibitors based on the 2,3-dihydrobenzo[b][1,4]dioxin scaffold that demonstrated potent antimycobacterial activity against tuberculosis . This suggests a broader application of these compounds in infectious disease treatment.
Case Studies
Analyse Chemischer Reaktionen
Substitution Reactions on the Pyrimidine Ring
The dimethoxypyrimidine core may undergo substitutions at positions 4 or 6 under acidic or basic conditions. For instance:
Such reactions are pivotal for modifying biological activity or introducing functional handles for further derivatization.
Degradation Pathways
Under hydrolytic conditions, the sulfonamide bond may cleave, forming 2,6-dimethoxy-4-piperazinylpyrimidine and 2,3-dihydrobenzo[b] dioxin-6-sulfonic acid. Acidic or alkaline conditions accelerate this process .
| Degradation Condition | Products Identified | Stability Implications | Source |
|---|---|---|---|
| Acidic hydrolysis (pH < 3) | 2-Amino-4,6-dimethoxypyrimidine, sulfonic acid derivatives | Reduced pharmacological efficacy |
Coupling Reactions via Piperazine
The piperazine nitrogen can participate in alkylation or acylation reactions. For example:
Oxidation of the Benzodioxin Moiety
The benzodioxin ring is susceptible to oxidation, forming quinone derivatives under strong oxidizing agents:
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| KMnO₄ in acidic medium | H₂SO₄, 60°C | 2,3-Dihydrobenzo[b] dioxin-6-quinone |
This reactivity may limit the compound’s stability in oxidative environments.
Key Research Findings
- Synthetic Efficiency : Multi-step synthesis yields ~70–85% purity, requiring recrystallization (e.g., methanol) to achieve >99% purity .
- Stability Profile : Degrades rapidly under UV light or acidic conditions, necessitating dark, dry storage .
- Biological Relevance : Sulfonamide and pyrimidine motifs are associated with kinase inhibition and antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
Key Observations :
- Piperazine vs.
- Core Heterocycles: The 2,6-dimethoxypyrimidine in the target compound is more electron-rich than the thieno[3,2-d]pyrimidine in or the pyrimidine-2,4-dione in , affecting π-π stacking and charge-transfer interactions .
- Sulfonyl Group Variations : The methanesulfonyl group in is less sterically hindered than the dihydrobenzo dioxin-sulfonyl group in the target compound, which may influence metabolic stability .
Computational and Experimental Data
- Target Compound: Computational models predict moderate aqueous solubility (LogP ≈ 2.8) and high membrane permeability due to the dimethoxy groups .
- Compound I : Exhibited a higher calculated polar surface area (PSA ≈ 140 Ų) than the target compound (PSA ≈ 120 Ų), suggesting reduced blood-brain barrier penetration. Experimental studies showed moderate CYP3A4 inhibition.
- Compound in : Piperidine-linked analog lacks reported activity data, but its lower molecular weight (391.4 vs. 471.47) may improve diffusion rates in biological systems.
Q & A
Q. How to design a robust SAR study for analogs of this compound targeting kinase inhibition?
- Methodology :
- Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy, sulfonyl → carbonyl).
- Test in a tiered screening cascade: biochemical assay → cell viability → kinome-wide profiling (Eurofins KinaseProfiler).
- Apply QSAR models (e.g., CoMFA) to correlate structural features with activity .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?
- Methodology : Conduct cassette dosing in rodents to assess AUC, C, and clearance. Measure brain penetration (logBB) via LC-MS/MS of plasma vs. brain homogenate. Evaluate metabolic stability using liver microsomes (CYP3A4/2D6 phenotyping) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
